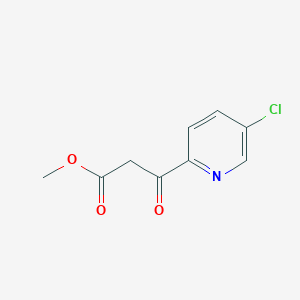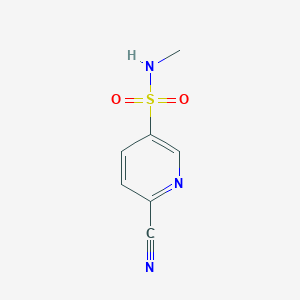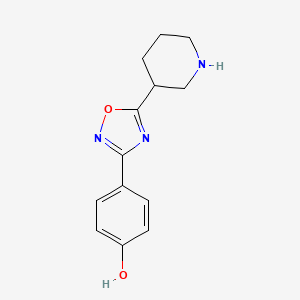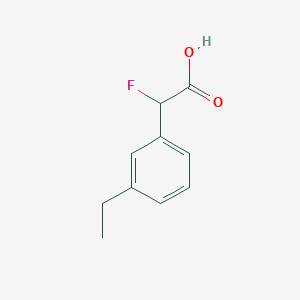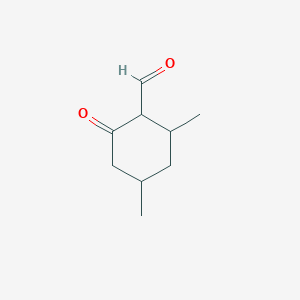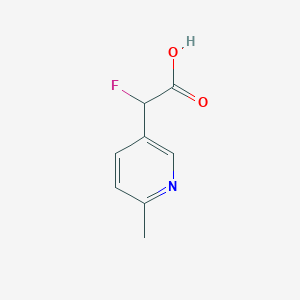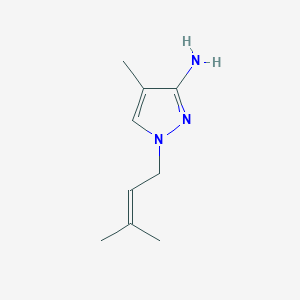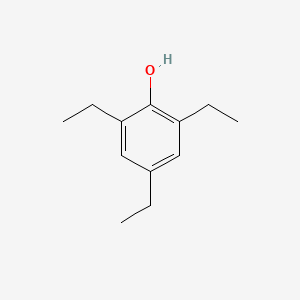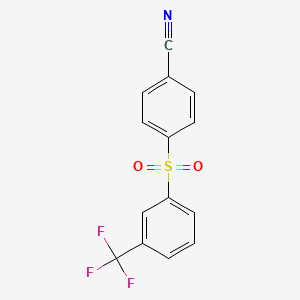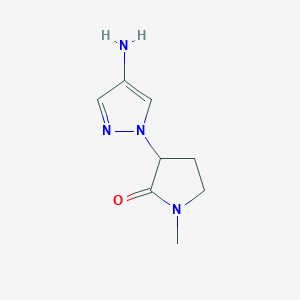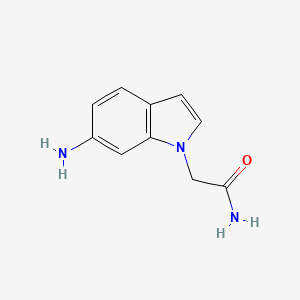![molecular formula C10H12N4 B13062866 1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine is an organic compound with the molecular formula C10H12N4 It consists of an imidazole ring substituted with a 3-methylpyridin-4-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 3-methylpyridine with imidazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by the addition of 3-methylpyridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring or the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce fully saturated imidazole derivatives.
科学的研究の応用
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the imidazole ring.
1-Methyl-4-(3-methylpyridin-2-yl)piperazine: Contains a piperazine ring instead of an imidazole ring.
Quinolinyl-pyrazoles: Contains a pyrazole ring fused with a quinoline ring .
Uniqueness
1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of a pyridine and imidazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
1-[(3-methylpyridin-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H12N4/c1-8-6-12-3-2-9(8)7-14-5-4-13-10(14)11/h2-6H,7H2,1H3,(H2,11,13) |
InChIキー |
ZZXHYPXMUOIZCK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)CN2C=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


